4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine 4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640979-80-0
VCID: VC11865188
InChI: InChI=1S/C20H26N8/c1-15-14-18(23-20(22-15)27-6-3-4-7-27)25-9-11-26(12-10-25)19-17-13-16(2)24-28(17)8-5-21-19/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3
SMILES: CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C
Molecular Formula: C20H26N8
Molecular Weight: 378.5 g/mol

4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

CAS No.: 2640979-80-0

Cat. No.: VC11865188

Molecular Formula: C20H26N8

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine - 2640979-80-0

Specification

CAS No. 2640979-80-0
Molecular Formula C20H26N8
Molecular Weight 378.5 g/mol
IUPAC Name 2-methyl-4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C20H26N8/c1-15-14-18(23-20(22-15)27-6-3-4-7-27)25-9-11-26(12-10-25)19-17-13-16(2)24-28(17)8-5-21-19/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3
Standard InChI Key NQFNFTPOQQANCE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C

Introduction

Chemical Identification and Structural Features

4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2640979-80-0) is a nitrogen-rich heterocyclic compound with the molecular formula C20H26N8 and a molecular weight of 378.5 g/mol. Its IUPAC name, 2-methyl-4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine, reflects its intricate architecture:

  • A pyrimidine ring substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine-linked pyrazolo[1,5-a]pyrazine moiety.

  • The pyrazolo[1,5-a]pyrazine component introduces a bicyclic system with potential π-π stacking interactions, while the piperazine spacer enhances solubility and conformational flexibility.

Key identifiers include:

PropertyValue
Molecular FormulaC20H26N8
Molecular Weight378.5 g/mol
SMILESCC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C
InChI KeyNQFNFTPOQQANCE-UHFFFAOYSA-N

The compound’s three-dimensional structure, validated by its canonical SMILES and InChIKey, suggests a planar pyrimidine core with peripheral substituents that may influence binding to biological targets.

Physicochemical and Spectroscopic Properties

The compound’s solubility profile aligns with its heterocyclic nature, showing preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) over aqueous media. Key properties include:

PropertyDescription
SolubilitySoluble in DMSO, DMF; insoluble in water
StabilityLikely stable under inert atmospheres
Melting PointNot reported

Spectroscopic characterization would require nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The 1H-NMR spectrum is expected to show signals for methyl groups (δ 2.3–2.6 ppm), pyrrolidine protons (δ 3.1–3.4 ppm), and aromatic protons from the pyrazolo-pyrazine system (δ 7.8–8.2 ppm).

Hypothetical Biological Activity and Target Engagement

Though direct pharmacological data for this compound are unavailable, its structural analogs exhibit activity against phosphoinositide 3-kinase δ (PI3Kδ), a therapeutic target in inflammatory and autoimmune diseases . Key hypotheses include:

PI3Kδ Inhibition

The morpholine-pyrimidine motif in related compounds binds the hinge region of PI3Kδ via hydrogen bonding with Val-828, while hydrophobic substituents occupy specificity pockets between Trp-812 and Met-804 . By analogy, the pyrrolidine and piperazine groups in this compound may similarly enhance selectivity for PI3Kδ over other isoforms (α, β, γ).

Kinase Selectivity Profiling

Molecular docking studies could predict affinity for other kinases (e.g., JAK2, BTK), though the absence of a morpholine ring may reduce off-target effects compared to pan-PI3K inhibitors like GDC-0941 .

Comparative Analysis with Structural Analogs

CompoundStructureIC50 (PI3Kδ)Selectivity
CPL302253 Indol-4-yl-pyrazolo[1,5-a]pyrimidine2.8 nMHigh
Target CompoundPyrazolo-pyrazine-piperazineNot testedHypothetical

The absence of an indole moiety in this compound may reduce off-target interactions but could also diminish potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator